

Methyl 3-iodobenzoate (CAS 618-91-7): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 3-iodobenzoate

Cat. No.: B1359923

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An In-depth Whitepaper on a Key Synthetic Building Block for Pharmaceutical and Materials Science Research

Methyl 3-iodobenzoate is an aromatic ester compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodine atom and a methyl ester group on a benzene ring, makes it a valuable precursor for the construction of more complex molecules through various cross-coupling reactions. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical and Spectroscopic Data

The fundamental properties of **Methyl 3-iodobenzoate** are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

Physicochemical Properties

Quantitative physical and chemical data for **Methyl 3-iodobenzoate** are presented in Table 1. Note the variation in reported melting points, which may be due to different polymorphic forms or measurement conditions.

Property	Value	Source(s)
CAS Number	618-91-7	[1]
Molecular Formula	C ₈ H ₇ IO ₂	[2][3]
Molecular Weight	262.04 g/mol	[2][1]
Appearance	Solid, ranging from beige to pale yellow or white	[2][4]
Melting Point	46-50 °C; 52-55 °C; 113-115 °C	[3]
Boiling Point	284.4 ± 23.0 °C at 760 mmHg	[3]
Density	1.8 ± 0.1 g/cm ³	[3]
LogP	3.31	[3]

Spectroscopic Profile

Spectroscopic data is critical for the identification and quality control of **Methyl 3-iodobenzoate**. The expected and reported spectral characteristics are detailed in Table 2.

Spectroscopy	Data
¹ H NMR	(300MHz, CDCl ₃): δ 8.34 (s, 1H), 7.97 (d, J=7.5Hz, 1H), 7.85 (d, J=7.2Hz, 1H), 7.15 (td, J ₁ =7.8Hz, J ₂ =2.7Hz, 1H), 3.89 (s, 3H).[4]
¹³ C NMR	Predicted values based on substituent effects: δ ~165 (C=O), ~142 (C-H), ~138 (C-H), ~131 (C-CO), ~129 (C-H), ~94 (C-I), ~52 (-OCH ₃).
IR (Infrared)	Expected characteristic peaks: ~3050-3100 cm ⁻¹ (Aromatic C-H Stretch), ~2950 cm ⁻¹ (Aliphatic C-H Stretch), ~1725 cm ⁻¹ (C=O Ester Stretch), ~1570 cm ⁻¹ (C=C Aromatic Stretch), ~1250 cm ⁻¹ (C-O Ester Stretch), <600 cm ⁻¹ (C-I Stretch).
Mass Spec.	GC-MS analysis shows a molecular ion peak (m/z) at 262.0, consistent with the calculated exact mass of 261.949066.[4]

Safety and Handling

Methyl 3-iodobenzoate is classified as a hazardous substance and requires careful handling.

- GHS Pictogram: GHS05 (Corrosion)[1]
- Signal Word: Danger[1]
- Hazard Statement: H318 - Causes serious eye damage.[1]
- Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

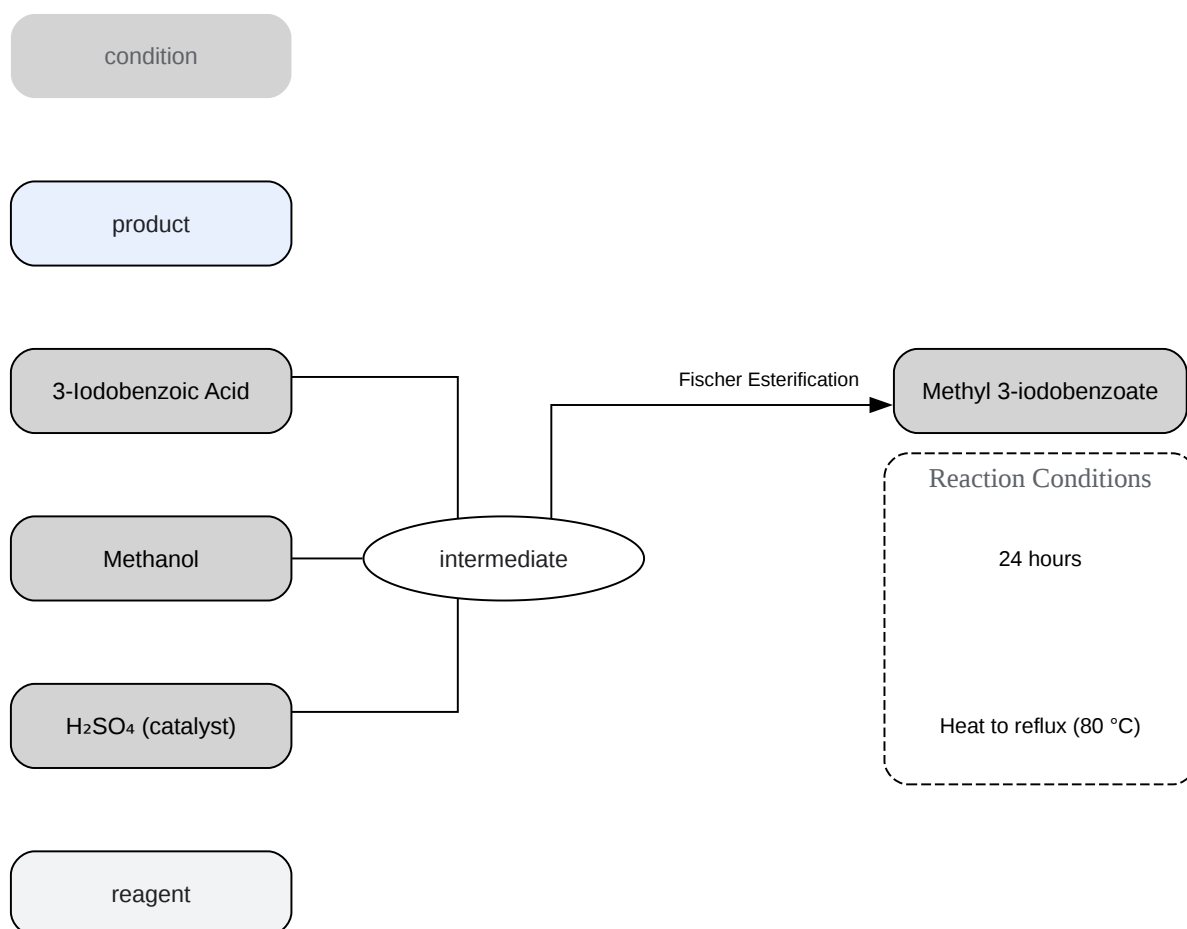
Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

Synthesis and Reactivity

Methyl 3-iodobenzoate is a key intermediate whose utility stems from the reactivity of its aryl iodide group in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Synthesis via Fischer Esterification

A common and straightforward method for preparing **Methyl 3-iodobenzoate** is the Fischer esterification of 3-iodobenzoic acid.



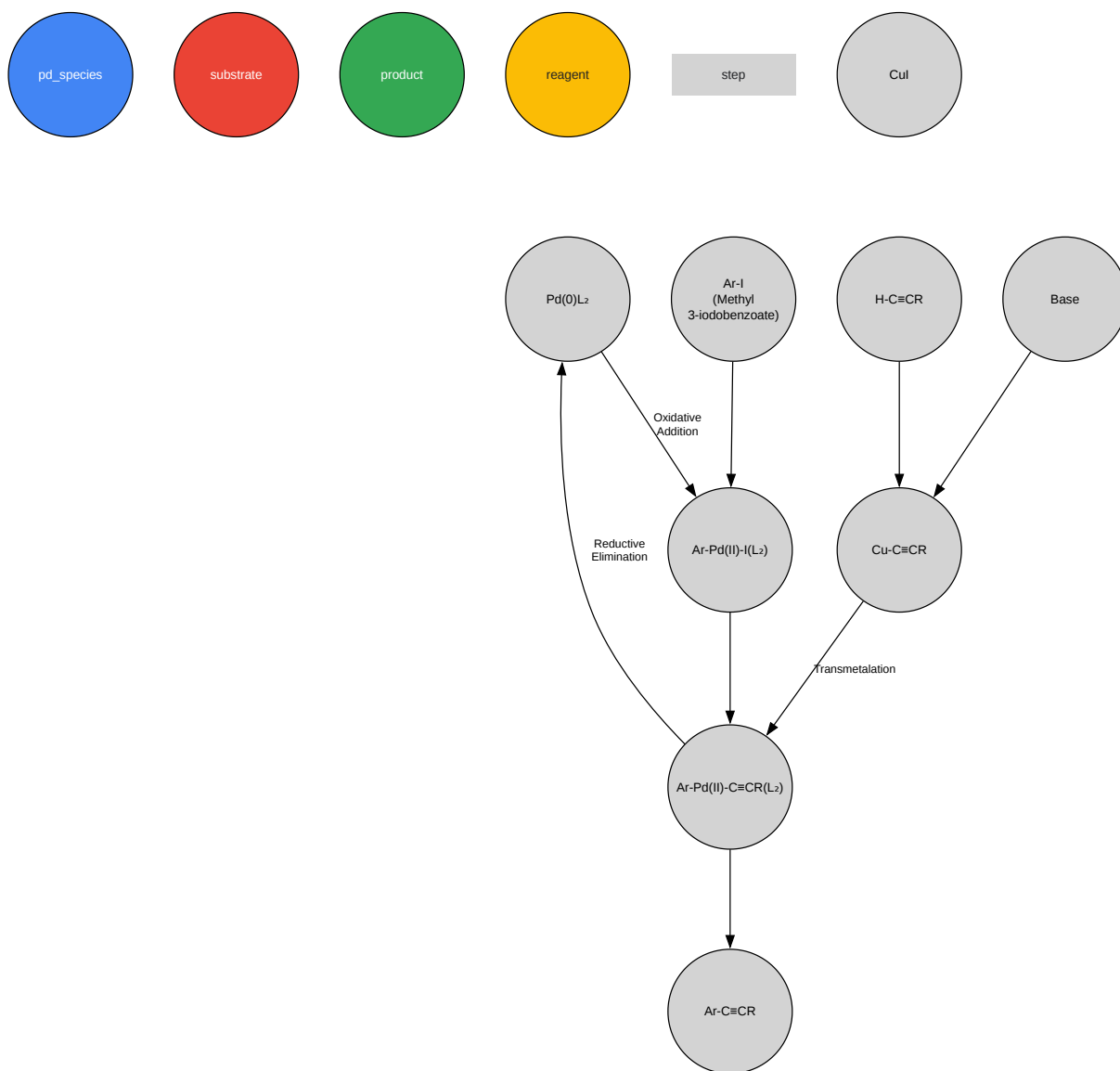
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Caption: Synthesis of **Methyl 3-iodobenzoate** via Fischer Esterification.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in **Methyl 3-iodobenzoate** is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling reactions. This makes it a preferred substrate for building complex molecular architectures, particularly in the synthesis of pharmaceuticals like non-steroidal anti-inflammatory drugs (NSAIDs) and functional organic materials.^[6]^[7] Key reactions include:

- Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl structure.^[8]^[9]
- Sonogashira Coupling: Reaction with a terminal alkyne to create an aryl alkyne.
- Heck Coupling: Reaction with an alkene to form a substituted alkene.^[10]



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